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Compound of Interest

Compound Name: Thiophene-3-carboxylic acid

Cat. No.: B150701

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
Thiophene-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and
materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, complete with detailed experimental
protocols and data analysis.

Chemical Structure and Properties

Thiophene-3-carboxylic acid, also known as 3-thenoic acid, is a five-membered aromatic
heterocycle containing a sulfur atom, with a carboxylic acid substituent at the 3-position.

Molecular Formula: CsH402S

Molecular Weight: 128.15 g/mol

CAS Number: 88-13-1

Appearance: White to off-white crystalline powder

Melting Point: 136-141 °C

Spectroscopic Data
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The following tables summarize the key spectroscopic data for Thiophene-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for Thiophene-3-carboxylic acid

Chemical Shift ()

Coupling Constant

ST Multiplicity (3) Hz Assignment
~12.1 Singlet (broad) COOH

8.24 Doublet of doublets 3.0,1.2 H2

7.57 Doublet of doublets 51,12 H5

7.34 Doublet of doublets 5.1,3.0 H4

Solvent: CDCls, Reference: TMS (0 ppm)

Table 2: 13C NMR Data for Thiophene-3-carboxylic acid

Chemical Shift (d) ppm Assignment
~168 C=0

~138 C3

~132 Cc2

~128 C5

~126 C4

Solvent: DMSO-de, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Thiophene-3-carboxylic acid
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Wavenumber (cm~?) Intensity Assignment
3100-2500 Broad O-H stretch (Carboxylic acid)

C=0 stretch (Carboxylic acid
~1700 Strong )

dimer)

C=0 stretch (Carboxylic acid
~1685 Strong

monomer)
~1530 Medium C=C stretch (Thiophene ring)
~1420 Medium C-O-H bend (in-plane)
~1290 Strong C-O stretch
~920 Medium, Broad O-H bend (out-of-plane)
~750 Strong C-S stretch

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Thiophene-3-carboxylic acid

mlz Relative Intensity (%) Assignment

128 100 [M]* (Molecular ion)
111 High [M-OH]*

83 High [M-COOH]* or [CaH3S]*
55 Medium [CsHsS]*

39 Medium [CsHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols
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Detailed methodologies for the acquisition of the presented spectroscopic data are provided
below.

NMR Spectroscopy

1H and 3C NMR spectra were recorded on a Bruker Avance 400 spectrometer.

o Sample Preparation: Approximately 10-20 mg of Thiophene-3-carboxylic acid was
dissolved in 0.7 mL of deuterated chloroform (CDCIs) for tH NMR or deuterated dimethyl
sulfoxide (DMSO-ds) for 3C NMR. A small amount of tetramethylsilane (TMS) was added as
an internal standard.

e 1H NMR Data Acquisition:
o Frequency: 400 MHz
o Pulse Sequence: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: 8278 Hz
e 13C NMR Data Acquisition:

o Frequency: 100 MHz

[¢]

Pulse Sequence: zgpg30

Number of Scans: 1024

[¢]

[e]

Relaxation Delay: 2.0 s

o

Spectral Width: 24038 Hz

o Data Processing: The raw data was processed using MestReNova software. Fourier
transformation, phase correction, and baseline correction were applied. Chemical shifts were
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referenced to the TMS signal at 0.00 ppm for *H NMR and the solvent peak of DMSO-de at
39.52 ppm for 13C NMR.

Infrared (IR) Spectroscopy

FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of Thiophene-3-carboxylic acid was finely ground in an agate
mortar and pestle.

o The ground sample was then thoroughly mixed with approximately 100-200 mg of dry
potassium bromide (KBr) powder.

o The mixture was transferred to a pellet press and compressed under high pressure to form
a transparent pellet.

o Data Acquisition:
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm*
o Number of Scans: 16

o Data Processing: The spectrum was baseline corrected and the peaks were identified.

Mass Spectrometry

Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass
spectrometer with an electron ionization (EI) source.

o Sample Introduction: A small amount of the sample was introduced into the ion source via a
direct insertion probe.

e lonization:

o lonization Mode: Electron lonization (EI)
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o Electron Energy: 70 eV

e Mass Analysis:
o Mass Range: m/z 30-200
o Scan Rate: 1000 amu/s

o Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion
peak and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Thiophene-3-carboxylic acid.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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